(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that are subsequently subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Wittig Reaction: This reaction is used to form the double bonds in the compound by reacting a phosphonium ylide with an aldehyde or ketone.
Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound to form a new carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can be compared with other similar compounds, such as:
(6Z,16Z)-docosa-6,16-dien-11-ol: Lacks the dec-4-enyl group, resulting in different chemical and biological properties.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-amine: Contains an amine group, which may result in different biological activities and chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C32H60O |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol |
InChI |
InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18- |
InChI Key |
ZBKUKFYUWKNADX-JFJOQQEJSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.